N-ethyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
Synthesis Analysis
A study on the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide presents a new method for synthesizing related compounds. This process involves the preparation of glycidylacetamide through amination and cyclization of epichlorohydrin, followed by reaction with N-substituted ethyl carbamate and glycidylacetamide in the presence of a catalyst. The total yield reported is 50%, with the structure of the compounds confirmed by IR, H NMR, and elementary analysis (Yang Chao, 2008).
Molecular Structure Analysis
The structure of related compounds has been analyzed through various spectroscopic methods. For instance, the structure and dynamic stereochemistry of certain N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide compounds have been prepared and analyzed using NMR and X-ray diffraction techniques, revealing pentacoordinate silicon atoms in certain structures (V. V. Negrebetsky et al., 2008).
Chemical Reactions and Properties
Research into the impurity profile of related oxazolidinone compounds using liquid chromatography-mass spectrometry has provided insights into the byproducts occurring during synthesis and scale-up, highlighting the chemical reactions and properties of these substances (A. Thomasberger et al., 1999).
Physical Properties Analysis
The synthesis and characterization of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have involved detailed physical property analysis through elemental analyses and spectroscopic techniques, providing insights into their physical characteristics (G. Sharma et al., 2018).
Chemical Properties Analysis
Evaluation of electronic and biological interactions between related compounds and polar liquids has been conducted using DFT tools, revealing the structural parameter, electron behavior, and biological properties, which are crucial for understanding the chemical properties of such compounds (G. Bharathy et al., 2021).
properties
IUPAC Name |
N-ethyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-2-19(10-15(16,17)18)13(21)8-20-12(9-23-14(20)22)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKIRPUCCUZPQM-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(F)(F)F)C(=O)CN1C(COC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(F)(F)F)C(=O)CN1[C@H](COC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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